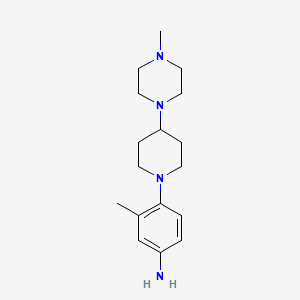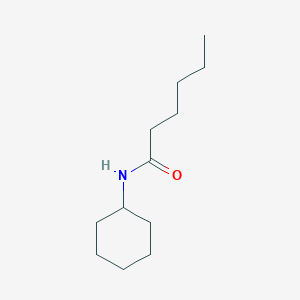
Hexanamide, N-cyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanamide, N-cyclohexyl is an organic compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.3171 g/mol It is a derivative of hexanamide where the amide nitrogen is bonded to a cyclohexyl group
Métodos De Preparación
Hexanamide, N-cyclohexyl can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of hexanoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods: Industrially, the compound can be produced by catalytic hydrogenation of hexanenitrile in the presence of cyclohexylamine. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Hexanamide, N-cyclohexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of hexylamine and cyclohexylamine.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexanamide, N-cyclohexyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of Hexanamide, N-cyclohexyl involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, such as glucose dehydrogenase, thereby disrupting essential metabolic pathways . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Hexanamide, N-cyclohexyl can be compared with other similar compounds, such as:
Hexanamide: The parent compound without the cyclohexyl group. It has a simpler structure and different chemical properties.
Cyclohexylamine: A related compound where the amide group is replaced by an amine group. It exhibits different reactivity and applications.
N-methylcyclohexylamine: Another derivative where the amide nitrogen is bonded to a methyl group instead of a hexyl group.
Propiedades
Número CAS |
10264-27-4 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N-cyclohexylhexanamide |
InChI |
InChI=1S/C12H23NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h11H,2-10H2,1H3,(H,13,14) |
Clave InChI |
BSUQYCXDASMZBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


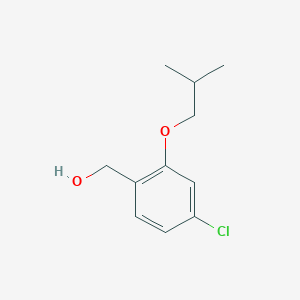

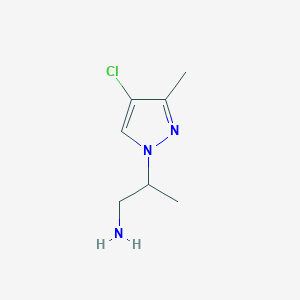
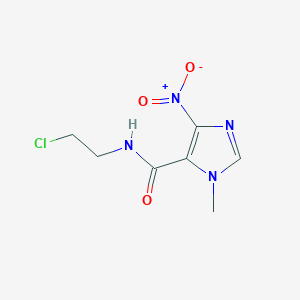
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
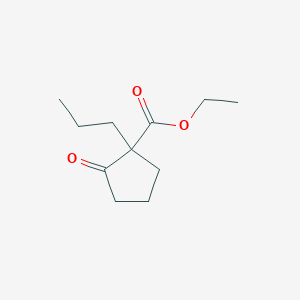
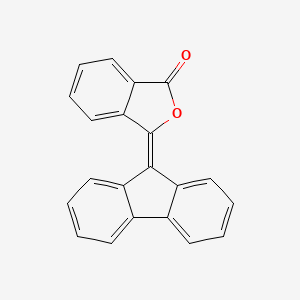
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
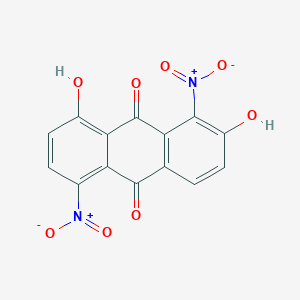
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
